2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenoxy group and a phenylpropyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-ethylphenoxyacetic acid is then reacted with 3-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: 4-ethylphenoxyacetic acid derivatives.
Reduction: 2-(4-ethylphenoxy)-N-(3-phenylpropyl)amine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-methylphenoxy)-N-(3-phenylpropyl)acetamide
- 2-(4-chlorophenoxy)-N-(3-phenylpropyl)acetamide
- 2-(4-bromophenoxy)-N-(3-phenylpropyl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (ethyl, methyl, chloro, bromo).
- Reactivity: These structural variations can influence the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their efficacy and suitability for particular uses.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-16-10-12-18(13-11-16)22-15-19(21)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBWNYUWYAWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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